Diperodon anhydrous, (R)-

Description

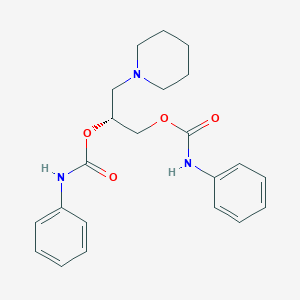

Structure

2D Structure

3D Structure

Properties

CAS No. |

440351-37-1 |

|---|---|

Molecular Formula |

C22H27N3O4 |

Molecular Weight |

397.5 g/mol |

IUPAC Name |

[(2R)-2-(phenylcarbamoyloxy)-3-piperidin-1-ylpropyl] N-phenylcarbamate |

InChI |

InChI=1S/C22H27N3O4/c26-21(23-18-10-4-1-5-11-18)28-17-20(16-25-14-8-3-9-15-25)29-22(27)24-19-12-6-2-7-13-19/h1-2,4-7,10-13,20H,3,8-9,14-17H2,(H,23,26)(H,24,27)/t20-/m1/s1 |

InChI Key |

YUGZHQHSNYIFLG-HXUWFJFHSA-N |

Isomeric SMILES |

C1CCN(CC1)C[C@H](COC(=O)NC2=CC=CC=C2)OC(=O)NC3=CC=CC=C3 |

Canonical SMILES |

C1CCN(CC1)CC(COC(=O)NC2=CC=CC=C2)OC(=O)NC3=CC=CC=C3 |

Origin of Product |

United States |

Stereoselective Synthesis and Chiral Resolution of Diperodon Enantiomers

Asymmetric Synthetic Strategies for (R)-Diperodon Anhydrous

While specific, documented methods for the direct asymmetric synthesis of (R)-Diperodon are not prevalent in published literature, a viable stereoselective route can be constructed based on well-established chemical transformations. This approach hinges on the initial synthesis of a key chiral C3 intermediate, which is then elaborated to the final product.

The primary challenge in synthesizing (R)-Diperodon is the stereocontrolled formation of the chiral center. Modern asymmetric synthesis offers several powerful methods to achieve this, with two prominent strategies being applicable: chiral pool synthesis and catalytic kinetic resolution.

Chiral Pool Synthesis: This method utilizes readily available, enantiomerically pure natural products as starting materials. For the C3 backbone of (R)-Diperodon, a suitable precursor is (R)-Solketal ((R)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol). The synthesis of (R)-Solketal can be challenging, but it has been achieved from chiral precursors such as L-ascorbic acid (vitamin C), L-serine, and L-tartaric acid preprints.org. Once obtained, the (R)-Solketal serves as a versatile building block for subsequent reactions preprints.orgwikipedia.org.

Hydrolytic Kinetic Resolution (HKR): A highly effective alternative is the kinetic resolution of racemic terminal epoxides google.com. The Jacobsen-Katsuki epoxidation and subsequent hydrolytic kinetic resolution (HKR) are powerful techniques for accessing enantiomerically enriched epoxides and their corresponding 1,2-diols researchgate.netacs.org. In a potential synthesis for (R)-Diperodon's precursor, racemic epichlorohydrin (B41342) could be resolved using a chiral (salen)Co(III) complex as a catalyst and water as the nucleophile researchgate.netacs.org. This reaction would selectively hydrolyze the (S)-epichlorohydrin to the corresponding diol at a much faster rate, leaving behind the unreacted and highly enantiomerically enriched (R)-epichlorohydrin researchgate.netacs.org. This (R)-epichlorohydrin is a key C3 building block for further functionalization.

Once the enantiomerically pure C3 precursor is obtained, the synthesis proceeds through the introduction of the piperidine (B6355638) moiety and final carbamation.

Formation of the Chiral Amino Alcohol: The enantiomerically pure precursor, such as (R)-epichlorohydrin or its derivative (R)-glycidol, is reacted with piperidine. The piperidine acts as a nucleophile, opening the epoxide ring to form the key intermediate, (R)-3-(1-piperidinyl)propane-1,2-diol sigmaaldrich.comchemicalbook.comnih.gov. This reaction establishes the complete carbon-nitrogen scaffold of the target molecule while preserving the stereochemistry at the chiral center.

Scaffold Functionalization (Carbamation): The final step involves the functionalization of the two hydroxyl groups on the (R)-3-piperidino-1,2-propanediol scaffold. This is achieved through a reaction with two equivalents of phenyl isocyanate. The isocyanate groups react with the hydroxyl groups to form the bis-phenylcarbamate ester linkages, yielding the final product, (R)-Diperodon anhydrous nih.gov. This reaction does not affect the stereocenter.

Table 1: Proposed Stereoselective Synthetic Strategy for (R)-Diperodon Anhydrous

| Step | Reaction | Description | Key Precursors/Reagents |

|---|---|---|---|

| 1 | Kinetic Resolution | Hydrolytic Kinetic Resolution (HKR) of racemic epichlorohydrin to yield enantiomerically enriched (R)-epichlorohydrin. | Racemic Epichlorohydrin, Chiral (salen)Co(III) catalyst, Water |

| 2 | Nucleophilic Substitution | Ring-opening of (R)-epichlorohydrin with piperidine to form the chiral amino diol intermediate. | (R)-epichlorohydrin, Piperidine |

| 3 | Carbamation | Reaction of the diol with phenyl isocyanate to form the final bis-carbamate ester product. | (R)-3-piperidino-1,2-propanediol, Phenyl isocyanate |

Chromatographic Enantiomeric Separation Techniques

For instances where Diperodon (B91815) is synthesized as a racemic mixture, high-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are powerful techniques for separating the (R)- and (S)-enantiomers.

Two-dimensional liquid chromatography (2D-LC) has been effectively applied to the analysis and resolution of Diperodon enantiomers, particularly within complex biological samples like blood serum google.comgoogle.com. An on-line coupled HPLC system can be configured in three stages:

An initial off-line step for sample preconcentration and clean-up google.com.

In the first dimension, the sample is injected onto a reversed-phase column to separate the Diperodon racemate from other matrix components google.comresearchgate.net.

The fraction containing the racemate is then transferred to a second-dimension column, which is a chiral stationary phase, for the final enantiomeric separation google.comresearchgate.net.

This approach provides high resolution and is suitable for determining the concentration of each enantiomer down to levels of 0.5 µg/mL in serum google.com.

The success of chromatographic enantioseparation relies on the choice of the chiral stationary phase (CSP).

Teicoplanin-based CSPs: A widely used CSP for Diperodon is based on the macrocyclic antibiotic teicoplanin. Current time information in Bangalore, IN.mdpi.com The separation is typically performed in a polar-organic mode using a mobile phase consisting of a mixture like methanol/acetonitrile/acetic acid/triethylamine (e.g., 45/55/0.3/0.2 v/v/v/v) acs.orgCurrent time information in Bangalore, IN.. The separation mechanism on this phase is influenced by nonpolar interactions between the neutral Diperodon enantiomers and the CSP, with higher pH values generally leading to better resolution Current time information in Bangalore, IN.. The presence of saccharide moieties in the teicoplanin structure plays a crucial role in the chiral recognition process Current time information in Bangalore, IN..

Polysaccharide-based CSPs: Polysaccharide derivatives, such as immobilized amylose (B160209) 3,5-dimethylphenyl carbamate (B1207046), are another important class of CSPs for resolving Diperodon enantiomers pan.pl. These are often employed in Supercritical Fluid Chromatography (SFC). In some applications, an achiral column (e.g., Pyridyl Amide) is coupled with the polysaccharide chiral column. This coupled-column approach allows for the simultaneous separation of the enantiomers from each other and from other achiral impurities, streamlining the purification process pan.pl.

Table 2: Chromatographic Conditions for Enantiomeric Separation of Diperodon

| Technique | Chiral Stationary Phase (CSP) | Mobile Phase / Conditions | Application |

|---|---|---|---|

| HPLC | Teicoplanin | Methanol/Acetonitrile/Acetic Acid/Triethylamine (45/55/0.3/0.2) | Analytical determination of enantiomers in blood serum. acs.orgCurrent time information in Bangalore, IN. |

| SFC | Immobilized Amylose 3,5-dimethylphenyl carbamate | 20% Methanol (with 20 mM NH₃ additive) + 80% CO₂ | Preparative separation of enantiomers from achiral impurities. pan.pl |

Molecular Mechanism of Action and Allosteric Modulation of Target Proteins

Interaction with Lysine (B10760008) Methyltransferases (e.g., SMYD3)

Research has identified Diperodon (B91815) as an allosteric ligand for SET- and MYND-domain-containing protein 3 (SMYD3), a lysine methyltransferase implicated in various cancers. nih.govdiva-portal.org Unlike orthosteric inhibitors that bind to the enzyme's active site, (R)-Diperodon binds to a distinct, previously uncharacterized site, offering a different mechanism for modulating the enzyme's function. nih.gov This interaction is not competitive with the enzyme's natural cofactor, S-adenosyl-l-methionine (SAM), or its substrate, confirming its allosteric nature. diva-portal.org

Co-crystallization studies have successfully revealed the binding mode of both the (R)- and (S)-enantiomers of Diperodon to SMYD3. nih.govdiva-portal.orgnih.gov These studies pinpointed a novel allosteric binding site located in the C-terminal protein-binding domain of SMYD3, which is structurally separate from the catalytic substrate-binding site. nih.govresearchgate.net

This allosteric pocket is situated within the tetratricopeptide repeat (TPR)-like domain of the C-terminal region. nih.gov This region is known to mediate protein-protein interactions, and the binding site itself is adjacent to a proposed recognition hotspot for Heat Shock Protein 90 (HSP90), a known interaction partner of SMYD3. nih.govdiva-portal.org Despite this proximity, biophysical experiments showed that Diperodon binding does not compete with the SMYD3-HSP90 interaction. nih.govnih.govunibo.it

Crystal structures show that the binding site is a druggable pocket. diva-portal.orgresearchgate.net Analysis of the site reveals unoccupied volumes next to the bound ligand, suggesting opportunities for ligand optimization. diva-portal.org The site is characterized by both hydrophobic and charged regions, with specific amino acid residues within a 4 Å radius interacting with the ligand. diva-portal.orgresearchgate.net

The binding of Diperodon enantiomers to SMYD3 has been quantified using biophysical methods, most notably Surface Plasmon Resonance (SPR). nih.govdiva-portal.org SPR is a label-free technique that monitors molecular interactions in real-time to determine association (kₐ) and dissociation (kₑ) rates, from which the equilibrium dissociation constant (KD) is calculated. reactionbiology.commdpi.com

SPR assays demonstrated that both the (R)- and (S)-enantiomers of Diperodon bind to SMYD3, but with different affinities. diva-portal.org The (S)-enantiomer was found to have approximately a two-fold higher affinity for SMYD3 compared to the (R)-enantiomer. nih.govdiva-portal.org This stereospecificity in binding highlights the defined architecture of the allosteric pocket.

Table 1: Enantiomeric Binding Affinities for Diperodon with SMYD3 Binding kinetics were determined using a Surface Plasmon Resonance (SPR) biosensor-based assay.

| Enantiomer | Equilibrium Dissociation Constant (KD) (μM) |

| (S)-Diperodon | 42 ± 8 |

| (R)-Diperodon | 84 ± 12 |

| Data sourced from Talibov et al. (2021). nih.govdiva-portal.org |

Structure-Activity Relationship Principles for Allosteric Specificity

The discovery of the Diperodon binding site on SMYD3 has established it as a valuable starting point for designing new allosteric modulators. nih.govnih.gov Allosteric sites are often less conserved than catalytic sites, which can allow for the development of more selective inhibitors with potentially fewer off-target effects. researchgate.net

(R)-Diperodon serves as a foundational scaffold for structure-based drug design efforts targeting the allosteric site of SMYD3. nih.govresearchgate.net Computational modeling of the binding site's features has been used to guide the search for and design of new analogues. diva-portal.orgdiva-portal.org

One strategy involves the computational fragmentation of the Diperodon structure followed by a "growing" phase, where fragments are elaborated to identify new chemical entities that fit within the allosteric pocket. diva-portal.org This approach led to the identification of novel ligands, such as N-phenylformamide, that varied structurally from Diperodon but exhibited higher ligand efficiencies and affinities, with KD values as low as 0.4 µM. diva-portal.org These efforts underscore the principle that an initial allosteric ligand, even one with modest affinity, can be systematically optimized to produce more potent and specific modulators. diva-portal.org

The binding of a ligand to an allosteric site can modulate a protein's function by inducing or stabilizing specific conformational states. researchgate.net Molecular dynamics simulations and structural studies reveal that SMYD3 is a flexible protein that can adopt different conformations, including a "closed" state observed in initial crystal structures and a more "open," ligand-binding-capable state. nih.gov This inherent dynamism involves a clamshell-like motion between its structural lobes. nih.gov

The allosteric site bound by (R)-Diperodon is noted to be extremely flexible. diva-portal.org While the binding of (R)-Diperodon captures one specific conformation in the crystal structure, its interaction with this dynamic region is key to its modulatory potential. researchgate.net The binding event itself does not cause large-scale conformational changes but rather selects for and stabilizes a particular state from the protein's conformational ensemble. Understanding the relationship between the ligand's structure and its effect on the protein's conformational landscape is crucial for designing allosteric modulators that can either enhance or inhibit the protein's function. nih.gov

Computational Chemistry and Molecular Modeling of R Diperodon Anhydrous Interactions

Advanced Molecular Dynamics Simulations of Protein-Ligand Complexes

Molecular dynamics (MD) simulations offer a powerful computational microscope to observe the behavior of molecules over time, capturing the inherent flexibility of both the ligand and its protein target. nih.gov These simulations are crucial for understanding the stability of protein-ligand complexes and the nuanced conformational changes that occur upon binding. researchgate.netmdpi.com

Recent research has successfully employed MD simulations to study the interaction between (R)-Diperodon and its identified allosteric binding site on the SET and MYND domain-containing protein 3 (SMYD3). diva-portal.orgdiva-portal.org In a notable study, MD simulations were run for 50 nanoseconds to investigate the stability of (R)-Diperodon within the SMYD3 binding pocket. diva-portal.org The simulations revealed significant flexibility in the binding site, indicating that the pocket has poor "ligandability." diva-portal.org This suggests that while (R)-Diperodon can bind, the site may not be optimal for developing high-affinity binders without significant modification. diva-portal.org

Analysis of the MD trajectories, including metrics such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), provides a quantitative measure of the complex's stability and the mobility of individual residues. researchgate.net For the SMYD3-(R)-diperodon complex, simulations showed that while the core structure of the protein remains stable, the region around the binding pocket and the ligand itself undergo conformational adjustments. diva-portal.org Specifically, the piperidine (B6355638) moiety of diperodon (B91815) was observed to be solvent-exposed and relatively disordered, suggesting it is not essential for binding and could be a point of modification for future ligand design. diva-portal.org

Table 1: Example Parameters for MD Simulation of a Protein-(R)-Diperodon Complex This table presents typical parameters used in MD simulations for studying protein-ligand interactions, based on common practices in the field.

| Parameter | Value/Description | Purpose |

|---|---|---|

| Software | GROMACS, AMBER, NAMD | Executes the simulation algorithms. researchgate.net |

| Force Field | CHARMM36m, AMBERff14SB | Defines the potential energy of the system. researchgate.net |

| Simulation Time | 50 - 500 ns | Duration of the simulation to observe molecular motions. researchgate.net |

| Ensemble | NPT (Isothermal-isobaric) | Maintains constant number of particles, pressure, and temperature. |

| Temperature | 310 K | Simulates physiological conditions. |

| Pressure | 1 bar | Simulates physiological conditions. |

| Solvent Model | TIP3P Water | Explicitly models the aqueous environment. |

| Analysis Metrics | RMSD, RMSF, Rg, Hydrogen Bonds | Quantifies stability, flexibility, and specific interactions. researchgate.net |

Molecular Docking for Binding Mode Prediction and Ligand Design

Molecular docking is a computational technique used to predict the preferred orientation, or "pose," of a ligand when bound to a receptor. nih.govopenaccessjournals.com It is a cornerstone of structure-based drug design, enabling the rapid screening of virtual compound libraries and guiding the optimization of lead compounds. nih.govnottingham.ac.uk

The process involves sampling a vast number of possible conformations of the ligand within the binding site and then using a scoring function to rank these poses based on their predicted binding affinity. nih.govnih.gov The discovery of an allosteric binding site for (R)-Diperodon in SMYD3 was facilitated by such computational approaches, with the crystal structure (PDB ID: 6YUH) providing a high-resolution map for docking studies. diva-portal.org This structural information is critical for designing new ligands that can better exploit the specific features of the binding pocket. ub.edu

Virtual screening (VS) leverages computational power to search large chemical databases for molecules with a high probability of binding to a specific biological target. nih.gov This process can be broadly categorized into structure-based and ligand-based approaches. mdpi.com

Structure-Based Virtual Screening (SBVS): This method uses the 3D structure of the target protein to dock vast libraries of compounds, scoring and ranking them based on how well they fit into the binding site. nih.gov For (R)-Diperodon, the known allosteric site in SMYD3 serves as the target for docking millions of commercially available compounds to find novel chemotypes. diva-portal.org

Ligand-Based Virtual Screening (LBVS): When a high-quality structure of the target is unavailable, or as a complementary approach, LBVS uses the chemical structure of a known active ligand like (R)-Diperodon as a template. mdpi.com One powerful technique is fragmentation, where the known ligand is computationally broken down into smaller chemical fragments. diva-portal.org These fragments can then be used to search for new molecules that retain key binding features. In the case of SMYD3, fragmenting diperodon and subsequently growing these fragments identified 11 new compounds that were predicted to interact with the protein. diva-portal.org

While molecular docking predicts binding poses and affinities, it often treats the protein as a rigid structure and struggles to accurately capture the thermodynamics of binding. nih.govwhiterose.ac.uk Dynamic Undocking (DUck) is an advanced computational method that addresses this by evaluating the structural stability of a protein-ligand complex rather than its thermodynamic stability. nih.govresearchgate.net

DUck uses steered molecular dynamics (SMD) to calculate the work required to break a key interaction, typically a critical hydrogen bond, between the ligand and the receptor. whiterose.ac.uk This "unbinding" work provides a measure of the resilience of the interaction. True ligands tend to form more robust and resilient interactions compared to decoy molecules, making DUck a powerful tool for filtering out false positives from docking screens. nih.govresearchgate.net

Although no specific DUck analysis on (R)-Diperodon has been published, its application to the SMYD3-(R)-diperodon complex would be highly informative. The analysis would involve applying an external force to pull (R)-Diperodon away from a key anchoring residue in the allosteric site and calculating the work needed to break the bond. A high work value would indicate a structurally stable and important interaction, validating the binding mode predicted by docking. whiterose.ac.ukresearchgate.net This method is particularly valuable as it is orthogonal to traditional docking and scoring, providing an independent assessment of binding robustness. nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical (QC) calculations provide a detailed understanding of the electronic properties of a molecule, which are fundamental to its reactivity and interactions. benthamdirect.com Methods like Density Functional Theory (DFT) are used to compute various electronic descriptors that explain how a molecule will behave in a chemical or biological environment. su.edu.ly

For local anesthetics like diperodon, QC calculations can elucidate properties related to their mechanism of action, such as their ability to accept or donate electrons and their charge distribution. nih.govsemanticscholar.org

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.com

HOMO: Represents the orbital from which a molecule is most likely to donate electrons. Its energy level (E-HOMO) is related to the molecule's ionization potential. su.edu.ly

LUMO: Represents the orbital to which a molecule is most likely to accept electrons. Its energy level (E-LUMO) is related to its electron affinity. su.edu.ly

The energy gap between the HOMO and LUMO (ΔE = E-LUMO - E-HOMO) is a critical indicator of a molecule's chemical stability and reactivity. su.edu.lyajchem-a.com A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates the molecule is more polarizable and reactive. su.edu.ly Electrons often flow from the HOMO of one molecule (the ligand) to the LUMO of another (the receptor) during the formation of a complex. ossila.com While specific calculations for (R)-Diperodon are not widely published, analysis of similar local anesthetics provides insight into the expected values and their significance.

Table 2: Illustrative Quantum Chemical Descriptors for a Local Anesthetic This table shows representative quantum chemical descriptors calculated using DFT, based on published data for similar local anesthetics like bupivacaine (B1668057) and lidocaine. su.edu.ly These values help in understanding the molecule's electronic behavior.

| Descriptor | Formula | Interpretation |

|---|---|---|

| HOMO Energy (E-HOMO) | - | Energy of the highest occupied molecular orbital; related to electron-donating ability. su.edu.ly |

| LUMO Energy (E-LUMO) | - | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. su.edu.ly |

| Energy Gap (ΔE) | E-LUMO - E-HOMO | Indicates chemical reactivity and stability. su.edu.ly |

| Ionization Potential (I) | -E-HOMO | Energy required to remove an electron. su.edu.ly |

| Electron Affinity (A) | -E-LUMO | Energy released when an electron is added. su.edu.ly |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution. su.edu.ly |

| Chemical Softness (S) | 1 / η | Measure of the ease of electron flow; inverse of hardness. su.edu.ly |

The Molecular Electrostatic Potential (ESP) surface map is a valuable tool for visualizing the charge distribution of a molecule and predicting its non-covalent interactions. dtic.mil The ESP is calculated for every point on the molecule's electron density surface, with different colors representing different potential values. sobereva.comsparkle.pro.br

Typically, regions of negative electrostatic potential (shown in red or yellow) are rich in electrons and act as sites for electrophilic attack or hydrogen bond acceptance. researchgate.net Regions of positive electrostatic potential (shown in blue) are electron-poor and are susceptible to nucleophilic attack or act as hydrogen bond donors. researchgate.net

For (R)-Diperodon, an ESP map would reveal the electrophilic and nucleophilic regions that are key to its interaction with protein residues. The carbonyl oxygens and the nitrogen atoms would likely show negative potential, making them key hydrogen bond acceptors. In the context of the SMYD3 binding site, a computational model showed the pocket surface color-coded for its electrostatic properties, highlighting positive and negative regions that complement the ESP of (R)-Diperodon. diva-portal.org This electrostatic complementarity is a driving force for ligand recognition and binding.

Advanced Analytical Methodologies for Enantiomeric Characterization and Quantification

High-Resolution Chromatographic Techniques

High-performance liquid chromatography (HPLC) is a cornerstone for the separation and analysis of chiral drugs. csfarmacie.czwvu.edu Its application is crucial for the assays of drug enantiomers in both pharmaceutical preparations and biological fluids. wvu.edu The direct method of chiral separation, which utilizes chiral stationary phases (CSPs), is widely employed due to its efficiency and predictability. wvu.edu

The quantitative analysis of Diperodon (B91815) enantiomers has been successfully achieved using enantioselective HPLC. A validated method employs a teicoplanin-based chiral stationary phase, which is a type of macrocyclic glycopeptide selector known for its broad enantioselectivity. researchgate.netmdpi.com This CSP facilitates the separation of the (R) and (S) enantiomers of Diperodon through differential interactions, allowing for their accurate quantification. researchgate.net

The separation is performed in a polar-organic mode, with a mobile phase consisting of a mixture of methanol, acetonitrile, acetic acid, and triethylamine. researchgate.net The specific composition of the mobile phase is finely tuned to optimize the resolution between the enantiomeric peaks. Spectrophotometric detection is utilized for the quantification of the separated enantiomers. researchgate.net

| Parameter | Specification | Source(s) |

| Stationary Phase | Teicoplanin-based Chiral Stationary Phase (CSP) | researchgate.net |

| Mobile Phase | Methanol/Acetonitrile/Acetic Acid/Triethylamine | researchgate.net |

| Ratio (v/v/v/v) | 45/55/0.3/0.2 | researchgate.net |

| Detection Method | Spectrophotometric | researchgate.net |

Analyzing drug enantiomers in complex biological matrices such as blood serum presents significant challenges due to the presence of interfering endogenous components. nih.govresearchgate.net To address this, methods for analyzing (R)-Diperodon in serum require a robust sample preparation step prior to chromatographic analysis. nih.gov

An effective approach involves an off-line solid-phase extraction (SPE) for the pretreatment of biological samples. researchgate.net This clean-up step removes proteins and other interfering substances, allowing for a cleaner extract to be injected into the HPLC system. Following extraction, the enantiomers are separated on a teicoplanin chiral stationary phase. nih.gov This on-line coupled HPLC system is suitable for the simultaneous determination of both Diperodon enantiomers in serum with a determination limit of up to 0.5 µg/mL. researchgate.netnih.gov

This methodology has been applied to study the in vitro degradation of Diperodon enantiomers in serum. researchgate.net Research has shown that the enantiomers exhibit different rates of hydrolysis, with the degradation rate constant for the (R)-enantiomer being lower than that of the (S)-enantiomer. researchgate.net

| Parameter | Specification | Source(s) |

| Biological Matrix | Blood Serum | researchgate.netnih.gov |

| Sample Pretreatment | Off-line Solid-Phase Extraction (SPE) | researchgate.net |

| Determination Limit | 0.5 µg/mL | nih.gov |

| Key Finding | The (R)-enantiomer shows a lower rate of degradation in serum compared to the (S)-enantiomer. | researchgate.net |

Spectroscopic Methods in Research Contexts

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of chemical compounds. frontiersin.org They provide detailed information about a molecule's structure, mass, and functional groups, serving as orthogonal methods to confirm identity alongside chromatographic techniques.

For Diperodon, several spectroscopic methods are utilized to confirm its chemical identity and assess its purity. Mass spectrometry (MS), often coupled with gas chromatography (GC-MS), provides information on the molecular weight and fragmentation pattern, which is characteristic of the compound's structure. nih.gov

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, offers insights into the functional groups present in the molecule. Attenuated Total Reflectance (ATR)-IR spectra have been recorded for Diperodon, providing a fingerprint for its structural confirmation. nih.gov This combination of spectroscopic data is crucial for the unambiguous identification and quality control of (R)-Diperodon anhydrous in research and development. nih.govbiocrick.com

| Technique | Application | Available Data Source |

| Mass Spectrometry (GC-MS) | Provides molecular weight and structural information through fragmentation patterns. | NIST Mass Spectrometry Data Center nih.gov |

| Infrared Spectroscopy (ATR-IR) | Identifies functional groups and provides a characteristic molecular fingerprint. | Sigma-Aldrich / John Wiley & Sons, Inc. nih.gov |

| Raman Spectroscopy | Offers complementary vibrational data for structural confirmation. | SpectraBase / John Wiley & Sons, Inc. nih.gov |

Enzymatic Biotransformation and Stereoselective Degradation in Vitro Studies

In Vitro Hydrolytic Pathways in Biological Serum

In vitro studies utilizing biological serum have been instrumental in elucidating the hydrolytic pathways of Diperodon (B91815) enantiomers. Research has demonstrated that the degradation of Diperodon in serum is an enzymatically mediated process, with the hydrolysis rates showing stereoselectivity. nih.gov

The hydrolysis of Diperodon enantiomers in blood serum has been shown to proceed at different rates, indicating a stereoselective enzymatic degradation process. nih.gov An in vitro study investigating the enzymatic hydrolysis of Diperodon enantiomers in blood serum found that the hydrolysis rates for the two enantiomers were distinct. nih.gov This difference in the rate of degradation underscores the importance of stereochemistry in the metabolic processing of the drug.

The same in vitro study in blood serum also involved the determination of experimental rate constants for the degradation of Diperodon enantiomers. nih.gov Although specific numerical values for the rate constants and half-lives of the (R)-enantiomer are not detailed in the available literature, the study confirmed that these parameters were determined and differed between the enantiomers. nih.gov The experimental setup involved an on-line coupled high-performance liquid chromatography (HPLC) system to separate and quantify the enantiomers in serum samples over time, allowing for the calculation of their respective degradation kinetics. nih.gov

The following table summarizes the key findings regarding the in vitro hydrolysis of Diperodon enantiomers in biological serum:

| Parameter | Finding | Citation |

| Enantiomeric Hydrolysis Rates | The hydrolysis rates for Diperodon enantiomers in blood serum are different, indicating stereoselective degradation. | nih.gov |

| Experimental Rate Constants | Experimental rate constants for the degradation of each enantiomer were determined in an in vitro serum study. | nih.gov |

| Half-Lives | The half-lives of the Diperodon enantiomers in serum were found to be different. | nih.gov |

Identification of Degradation Products via Mass Spectrometry Techniques

As of the latest available scientific literature, specific studies identifying the degradation products of (R)-Diperodon anhydrous via mass spectrometry techniques have not been reported. While mass spectrometry is a powerful and commonly employed tool for the structural elucidation of drug metabolites and degradation products, detailed information on the specific hydrolytic metabolites of Diperodon resulting from in vitro enzymatic degradation in serum is not publicly available. Therefore, the chemical structures of the degradation products of (R)-Diperodon remain uncharacterized in the reviewed literature.

Derivative Synthesis and Future Directions in Chemical Probe Development

Rational Design and Synthesis of Diperodon (B91815) Analogues for Improved Specificity

The rational design of analogues of (R)-Diperodon anhydrous is a key strategy to enhance its target specificity and modulate its pharmacological profile. This process involves systematic structural modifications to optimize interactions with its biological target while minimizing off-target effects.

Lead Optimization Strategies:

The core structure of (R)-Diperodon, featuring a central propan-2-ol backbone, two phenylcarbamate moieties, and a piperidine (B6355638) ring, offers multiple points for chemical modification. Key strategies for analogue design include:

Modification of the Phenyl Rings: Introduction of various substituents on the phenyl rings of the carbamate (B1207046) groups can significantly alter binding affinity and selectivity. Electron-donating or electron-withdrawing groups can modulate the electronic properties of the carbamate, influencing hydrogen bonding and π-π stacking interactions within the binding pocket of a target protein.

Variation of the Carbamate Linkers: The carbamate linkages are crucial for the molecule's activity. Modifications such as replacing the oxygen atom with sulfur (to form a thiocarbamate) or nitrogen (to form a urea (B33335) derivative) can alter the hydrogen bonding capacity and conformational flexibility of the molecule.

Synthetic Approaches:

The synthesis of (R)-Diperodon analogues can be achieved through a variety of established organic chemistry methodologies. A common synthetic route involves the reaction of a chiral epoxide precursor with piperidine, followed by the introduction of the phenylcarbamate groups. For the synthesis of analogues, this general approach can be adapted by using substituted phenyl isocyanates or alternative heterocyclic amines.

Table 1: Proposed (R)-Diperodon Analogues and Their Design Rationale

| Analogue ID | Modification | Rationale for Improved Specificity |

| R-DPA-001 | 4-fluoro substitution on both phenyl rings | To enhance binding affinity through potential halogen bonding interactions. |

| R-DPA-002 | Replacement of piperidine with morpholine | To improve pharmacokinetic properties and explore alternative hydrogen bonding. |

| R-DPA-003 | Methylation of the carbamate nitrogen | To probe the necessity of the N-H hydrogen bond for target interaction. |

| R-DPA-004 | Inversion of the stereocenter to the (S)-enantiomer | To serve as a stereochemical control and assess enantiomeric selectivity. |

The synthesis of these analogues would be followed by rigorous purification and characterization to confirm their structure and purity before biological evaluation.

Development of Chemical Tools for Exploring Non-Catalytic Protein Functions

Chemical probes are essential tools for elucidating the roles of proteins in cellular processes. nih.gov (R)-Diperodon anhydrous can serve as a scaffold for the development of such probes to investigate non-catalytic protein functions, such as protein-protein interactions or the regulation of protein localization.

Design of Activity-Based Probes:

To transform (R)-Diperodon into a chemical probe, a reporter tag (e.g., a fluorophore or a biotin (B1667282) moiety) and a reactive group can be incorporated into its structure. The placement of these modifications is critical to ensure that the probe retains its binding affinity for the target protein.

Reporter Tag Incorporation: A suitable position for attaching a reporter tag would be on the phenyl rings or the piperidine moiety, ideally via a flexible linker to minimize interference with protein binding.

Reactive Group for Covalent Labeling: For activity-based protein profiling (ABPP), a latent reactive group, such as a photo-activatable group (e.g., a diazirine) or a mild electrophile, could be introduced. Upon binding to the target protein, this group can be activated to form a covalent bond, allowing for the identification and characterization of the target. mdpi.com

Table 2: Design of (R)-Diperodon-Based Chemical Probes

| Probe ID | Reporter Tag | Reactive Group | Intended Application |

| R-DPP-F1 | Fluorescein | None | Visualization of target protein localization in cells. |

| R-DPP-B1 | Biotin | None | Affinity-based pulldown and identification of binding partners. |

| R-DPP-AP1 | None | Phenylazide | Photo-affinity labeling to identify the direct binding target. |

The development of these chemical tools would enable a deeper understanding of the molecular mechanisms through which (R)-Diperodon and its analogues exert their biological effects.

Strategic Considerations for Novel Allosteric Modulator Development

Allosteric modulators offer a promising therapeutic strategy by binding to a site on a protein that is distinct from the primary (orthosteric) site, thereby modulating the protein's activity. acs.orgnih.gov The development of novel allosteric modulators based on the (R)-Diperodon scaffold requires a multi-faceted approach.

Identifying Allosteric Binding Sites:

A crucial first step is the identification of potential allosteric binding sites on the target protein. acs.org This can be achieved through a combination of computational and experimental methods:

Computational Approaches: Molecular docking simulations and computational solvent mapping can be used to predict potential binding pockets on the protein surface that are spatially distinct from the active site. drugdiscoverytrends.com

Experimental Validation: Techniques such as X-ray crystallography or cryo-electron microscopy of the protein in complex with (R)-Diperodon or its analogues can provide direct evidence of an allosteric binding mode.

Structure-Activity Relationship (SAR) Studies:

Once an allosteric binding site is identified, systematic SAR studies are necessary to optimize the potency and selectivity of the modulators. This involves synthesizing and testing a library of analogues to understand how different structural features contribute to allosteric modulation. The goal is to develop compounds that can act as either positive allosteric modulators (PAMs) or negative allosteric modulators (NAMs), depending on the desired therapeutic outcome. nih.gov

Key Strategic Considerations:

Selectivity: Allosteric sites are often less conserved than orthosteric sites, which can be leveraged to achieve higher selectivity for a specific protein subtype. nih.gov

"Druggability" of the Allosteric Site: The identified allosteric pocket must have suitable properties (e.g., size, shape, and hydrophobicity) to bind a small molecule with high affinity.

Functional Assays: The development of robust functional assays is essential to characterize the effects of the allosteric modulators on protein activity.

The rational development of (R)-Diperodon-based allosteric modulators holds the potential to yield novel therapeutic agents with improved efficacy and safety profiles.

Q & A

Q. What steps ensure reproducibility in enantioselective synthesis of (R)-Diperodon?

- Methodological Answer : Document catalytic conditions (e.g., ligand-metal ratios, solvent purity) in detail. Use qNMR with ERETIC2 calibration for yield quantification. Publish synthetic protocols in open-access repositories with raw spectral data to facilitate replication .

Ethical and Regulatory Considerations

Q. How to align preclinical studies on (R)-Diperodon with ethical guidelines for animal research?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.